molecular formula C20H28N2O5 B4145355 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid

1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid

Cat. No.: B4145355
M. Wt: 376.4 g/mol
InChI Key: RTBRUAMAEVBRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxy group and a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-isopropyl-5-methylphenol with propargyl bromide to form 2-isopropyl-5-methylphenoxypropyne. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxy and butynyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The phenoxy and butynyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain enzymatic activities or receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-isopropyl-5-methylphenoxy)-2-butyn-1-yl]pyrrolidinium
  • 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine

Uniqueness

Compared to similar compounds, 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O.C2H2O4/c1-15(2)17-7-6-16(3)14-18(17)21-13-5-4-10-20-11-8-19-9-12-20;3-1(4)2(5)6/h6-7,14-15,19H,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBRUAMAEVBRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC#CCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
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1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
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1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 4
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 6
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid

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